molecular formula C13H8ClF3N4S B2394879 3-chloro-6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 303996-19-2

3-chloro-6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2394879
CAS No.: 303996-19-2
M. Wt: 344.74
InChI Key: XJVRNMDIBMURDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps. One common method involves the reaction of 3-(trifluoromethyl)benzyl chloride with 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of both the chloro and trifluoromethylphenyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and potential for various applications .

Properties

IUPAC Name

3-chloro-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N4S/c14-12-19-18-10-4-5-11(20-21(10)12)22-7-8-2-1-3-9(6-8)13(15,16)17/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVRNMDIBMURDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN3C(=NN=C3Cl)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.